molecular formula C15H21BrO4 B13877647 Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate

Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate

Katalognummer: B13877647
Molekulargewicht: 345.23 g/mol
InChI-Schlüssel: QNLCFDRSRRYSTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate is an organic compound that features a bromobutoxy group attached to a hydroxyphenyl propanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate typically involves the reaction of 4-bromobutanol with a hydroxyphenyl propanoate ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromobutoxy group can participate in nucleophilic substitution reactions, while the hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate is unique due to the presence of both the bromobutoxy and hydroxyphenyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H21BrO4

Molekulargewicht

345.23 g/mol

IUPAC-Name

ethyl 3-[4-(4-bromobutoxy)-2-hydroxyphenyl]propanoate

InChI

InChI=1S/C15H21BrO4/c1-2-19-15(18)8-6-12-5-7-13(11-14(12)17)20-10-4-3-9-16/h5,7,11,17H,2-4,6,8-10H2,1H3

InChI-Schlüssel

QNLCFDRSRRYSTR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC1=C(C=C(C=C1)OCCCCBr)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.